4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. It is a derivative of 1,4-naphthoquinone, a structural motif found in various natural products and pharmaceuticals. This compound has garnered interest in scientific research due to its potential biological activities, particularly as an anticancer agent. []
ML329 was developed through a collaborative effort involving the Broad Institute Probe Development Center and the University of Kansas Specialized Chemistry Center. It was synthesized as part of an initiative to explore small molecule probes that can elucidate the roles of transcription factors like MITF in cancer biology. The compound is classified as a small molecule inhibitor with specific activity against MITF-dependent cell lines.
The synthesis of ML329 involves a one-step reaction utilizing commercially available starting materials. The key steps are as follows:
This method demonstrates efficiency and yields a compound with improved selectivity and reduced susceptibility to nucleophilic attack compared to earlier analogs.
The molecular structure of ML329 features a naphthoquinone core linked to a sulfanilamide moiety. Key structural characteristics include:
The structure allows ML329 to interact selectively with components of the MITF regulatory network, potentially influencing its transcriptional activity .
ML329 primarily acts through its interaction with MITF and related pathways. Notably:
These reactions underscore ML329's potential as a targeted therapeutic agent in cancers characterized by aberrant MITF signaling.
The mechanism of action for ML329 involves:
This multifaceted mechanism highlights its potential utility in targeted cancer therapies.
ML329 exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and optimizing formulations for therapeutic use.
ML329 has significant implications in scientific research and potential therapeutic applications:
ML329 (CAS: 19992-50-8; C₁₆H₁₂N₂O₄S) is a sulfonamide-derived compound that selectively disrupts MITF-DNA binding and downstream transcriptional activity. Its mechanism centers on competitive inhibition of MITF binding to the TRPM1 (Melastatin) promoter, a key melanocytic differentiation gene, with a half-maximal inhibitory concentration (IC₅₀) of 1.2 μM in reporter assays [4]. Structurally, ML329 incorporates a biaryl sulfonamide scaffold enabling high-affinity interactions with MITF’s basic helix-loop-helix leucine zipper (bHLH-Zip) DNA-binding domain. This impedes MITF homodimerization and heterodimerization with related MiT family members (TFE3, TFEB, TFEC), thereby blocking E-box/CATGTG motif recognition [4] [6].
Table 1: MITF-Targeted Compounds and Selectivity Profiles
Compound | Primary Target | IC₅₀/EC₅₀ | Key Off-Targets |
---|---|---|---|
ML329 | MITF-DNA binding | 1.2 μM (TRPM1) | None significant |
Tivantinib | MET kinase | 355 nM | MITF (weak) |
Paquinimod | S100A9 | N/A | MITF expression |
Reference | [4] |
MITF functions as a lineage-survival oncogene by coordinating programs for proliferation, metabolism, and immune evasion. Its dysregulation occurs via amplification, transcriptional upregulation, or post-translational activation across malignancies.
In "phenotype switching," MITFlow states drive invasiveness via extracellular matrix (ECM) remodeling genes (e.g., TNC, FN1) and focal adhesion kinases (FAK, PXN) [7].
GIST and Sarcomas:
In undifferentiated pleomorphic sarcomas, MITF positivity occurs in 89% of cases, correlating with ECM dysregulation [3].
Fibrotic Pathways:
Table 2: MITF-Driven Pathways in Disease
Disease Context | Key MITF Targets | Functional Outcome |
---|---|---|
Melanoma (MITFhigh) | CDK2, BCL2, PGC1α | Proliferation, oxidative metabolism |
Melanoma (MITFlow) | FN1, TNC, FAK | ECM invasion, drug resistance |
GIST | KIT, BCL2, CDK2 | Imatinib resistance |
Fibrosis | Collagen I/III, TGF-β | Fibroblast activation |
Reference | [1] [2] [3] |
The pleiotropic roles of MITF in tumor plasticity, stromal interactions, and therapy resistance position ML329 as a multifaceted therapeutic tool.
ML329 restores NK cell surveillance by blocking MITF-mediated cleavage of NKG2D ligands (MICA/MICB) via ADAM10 [8] [9].
Antifibrotic Actions:
Mast cell degranulation—critical for fibrosis—is MITF-dependent. ML329 inhibits β-tryptase release and histamine secretion in activated mast cells [8] [10].
Synergy with Targeted Therapies:
Table 3: Comparative Efficacy of ML329 Across Cellular Models
Cell Type/Model | ML329 Dose | Key Effects | Molecular Changes |
---|---|---|---|
GIST-T1 (imatinib-sensitive) | 5 μM | ↓ Viability (IC₅₀ = 0.76 μM), S-phase arrest | ↓MITF, ↓KIT, ↓BCL2, ↓CDK2 |
GIST 430/654 (resistant) | 10 μM | ↓ Viability (IC₅₀ = 2.7 μM), G₂/M arrest | ↓MITF, ↓BCL2 |
WM266-4 melanoma | 10 μM | ↓ Viability (>80%), ↓ glycolysis | ↓MITF, ↓CDK2, ↓GLUT1 |
Keloid fibroblasts | 5 μM | ↓ Collagen I synthesis, ↓ α-SMA | ↓COL1A1, ↓ACTA2 |
Reference | [1] [2] [3] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: